2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Beschreibung
2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a triazolopyrimidine derivative characterized by:
- 5-methyl substitution on the pyrimidine ring.
- 7-hydroxy group at position 7.
- 2-aminomethyl substituent on the triazole ring.
This structure confers unique physicochemical properties, such as polarity from the hydroxyl group and basicity from the aminomethyl moiety. It serves as a scaffold for medicinal chemistry, particularly in targeting enzymes like dihydroorotate dehydrogenase (DHODH) .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3,8H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLWFYZWWAVFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts with its targets by inhibiting the enzymatic activity of CDK2. This inhibition results in a significant alteration in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
The inhibition of CDK2 by 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol leads to significant alterations in cell cycle progression, resulting in the induction of apoptosis within cells. This results in the inhibition of cell growth, particularly in cancer cells.
Action Environment
The action of 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature and radiation could potentially influence the stability and efficacy of the compound.
Biologische Aktivität
2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Synthesis of 2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones. The methodology often includes refluxing the reactants in solvents such as ethanol or acetic acid. The yield and purity of the synthesized compound can be enhanced through recrystallization techniques.
1. Antiviral Activity
Recent studies have highlighted the potential of 2-(aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol as an inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H activity. This compound has been shown to exhibit inhibitory effects in low micromolar concentrations (IC50 values ranging from 0.8 to 6.23 µM) against the RNase H function of HIV-1. The mechanism involves interaction with an allosteric site on the enzyme, which provides a novel approach for antiviral drug development .
2. Antitumor Activity
The compound has also demonstrated promising antitumor properties. A series of derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some derivatives exhibited significant growth inhibition in tumor cells, suggesting that structural modifications can enhance their therapeutic efficacy .
3. Toxicological Profile
The compound has been classified with certain toxicological warnings; it is harmful if swallowed and may cause skin irritation . This necessitates careful handling and further investigation into its safety profile before clinical applications.
Case Study 1: HIV-1 Inhibition
In a study evaluating the antiviral efficacy of various triazolo derivatives, 2-(aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was identified as a potent RNase H inhibitor. The study utilized MT4 cells infected with HIV-1 strain III B and assessed the compound's ability to inhibit viral replication without affecting reverse transcriptase polymerase activity .
Case Study 2: Antitumor Activity Evaluation
A separate investigation focused on the antitumor effects of synthesized triazolo derivatives on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 20 µM for certain derivatives containing the triazolo scaffold .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 7
Key Insights :
Substituent Variations at Position 5
Key Insights :
- 5-Trifluoromethyl substitution improves antimalarial potency but reduces solubility.
- 5-Methyl substitution balances steric and electronic effects, making it a common choice for drug candidates.
Substituent Variations at Position 2
Key Insights :
- Aminomethyl groups at position 2 improve aqueous solubility and enable functionalization (e.g., conjugation with targeting moieties).
- Bulky substituents (e.g., piperidine) may hinder binding to enzyme active sites .
Q & A
Basic: What are the recommended synthetic routes for 2-(aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?
Answer:
A common approach involves functionalizing the hydroxyl group at position 7 of the triazolopyrimidine core. For example, substituting a chloromethyl intermediate (e.g., 2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) with an amine nucleophile. Key steps:
- Chlorination : React the hydroxyl group with POCl₃ under reflux (e.g., 100°C for 1–2 hours) to generate the chloromethyl derivative .
- Amination : Treat the chloromethyl intermediate with excess methylamine or benzylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification : Use silica gel chromatography with gradients of DCM:MeOH (e.g., 90:10 to 80:20) to isolate the product .
Typical yields range from 36% to 58% depending on substituent steric effects .
Basic: How is structural characterization performed for this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 199–215 .
- Melting Point : Triazolopyrimidines with hydroxyl/aminomethyl groups melt between 260–290°C .
Advanced: How can regioselective functionalization of the triazolopyrimidine core be achieved?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Position 7 (OH group) : Reacts preferentially with POCl₃ or SOCl₂ due to its acidity .
- Aminomethyl group : Can undergo alkylation or acylation. For example, benzoylation using benzoyl chloride in pyridine yields 2-(benzamidomethyl) derivatives .
- Position 5 (methyl group) : Resistant to direct modification but can influence reactivity at adjacent positions via steric hindrance .
Optimize conditions using DFT calculations to predict charge distribution and transition states .
Advanced: What strategies address contradictory bioactivity data in triazolopyrimidine derivatives?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Solubility differences : Use DMSO-d₆ for NMR-based assays to ensure uniform compound dispersion .
- Metabolic instability : Evaluate stability in liver microsomes. For example, fluorinated analogs show improved metabolic resistance compared to hydroxylated derivatives .
- Off-target effects : Perform counter-screening against related enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase vs. human isoforms) .
Advanced: How can computational methods guide the design of analogs with enhanced target binding?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., PfDHODH). The aminomethyl group forms hydrogen bonds with active-site residues (e.g., Arg265) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory IC₅₀ values. For example, electron-withdrawing groups at position 2 improve activity .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical interactions .
Basic: What analytical methods ensure purity of the compound during synthesis?
Answer:
- TLC Monitoring : Use silica gel plates with UV254 indicator; elute with EtOAc:hexane (50:50) .
- HPLC : Optimize with a C18 column (5 µm, 4.6 × 250 mm) and mobile phase of acetonitrile:water (70:30) at 1.0 mL/min .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How does the aminomethyl group influence physicochemical properties?
Answer:
- Solubility : The -CH₂NH₂ group increases water solubility (logP ~1.2) compared to chloromethyl analogs (logP ~2.5) .
- pKa : The amine group (pKa ~8.5) allows pH-dependent protonation, enhancing solubility in acidic buffers .
- Stability : Susceptible to oxidation; store under inert gas at –20°C .
Advanced: What in vivo formulation strategies are suitable for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
